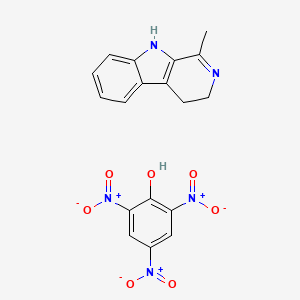
2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1)
Vue d'ensemble
Description
2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1) is a chemical compound that has been widely used in scientific research. It is a combination of two chemicals, 2,4,6-trinitrophenol (TNP) and 1-methyl-4,9-dihydro-3H-beta-carboline (DMBC). TNP is a nitrophenol compound that has been used as an explosive, while DMBC is a beta-carboline that has been found in plants and has been shown to have various biological activities. The combination of these two chemicals has been studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1) is not fully understood. However, it is believed that the compound binds to damaged DNA through a process known as intercalation. Intercalation is the insertion of a molecule between two adjacent base pairs in DNA. This binding leads to the emission of fluorescence, which can be used to detect DNA damage.
Biochemical and Physiological Effects:
2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1) has been shown to have various biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1) in lab experiments is its ability to detect DNA damage. The compound is highly sensitive and can detect low levels of damage. However, one of the limitations of using the compound is its potential toxicity. The compound has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1) in scientific research. One potential direction is the development of new fluorescent probes for the detection of DNA damage. Another direction is the use of the compound in the development of new cancer therapies. The compound has shown promise as a potential anti-cancer agent and could be further studied for its therapeutic potential. Additionally, the compound could be used in the development of new anti-inflammatory drugs.
Conclusion:
2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1) is a chemical compound that has been widely used in scientific research. The compound has been shown to have various biochemical and physiological effects and has been used as a fluorescent probe for the detection of DNA damage. While the compound has some limitations, its potential uses in future research are promising.
Applications De Recherche Scientifique
2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1) has been used in various scientific research applications. One of the main uses of the compound is as a fluorescent probe for the detection of DNA damage. The compound has been shown to bind to damaged DNA and emit fluorescence, which can be detected using various techniques.
Propriétés
IUPAC Name |
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;2,4,6-trinitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.C6H3N3O7/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5,14H,6-7H2,1H3;1-2,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELBZQOZNAUVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1NC3=CC=CC=C23.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;2,4,6-trinitrophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



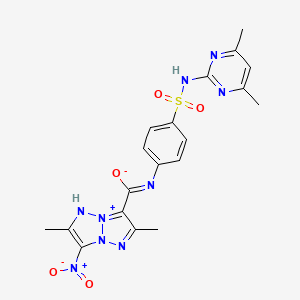
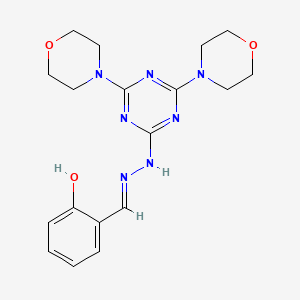
![2-butyryl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B3726384.png)
![2-butyryl-5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B3726387.png)
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}ethylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B3726395.png)
![2-(1-{[2-(3,4-diethoxyphenyl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B3726401.png)
![5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one](/img/structure/B3726411.png)
![N-(2-chloro-4-nitrophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3726416.png)

![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B3726430.png)
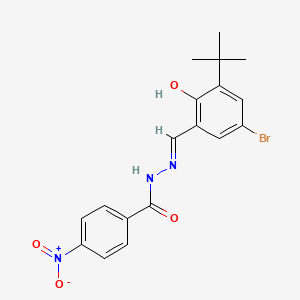
![2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3726447.png)
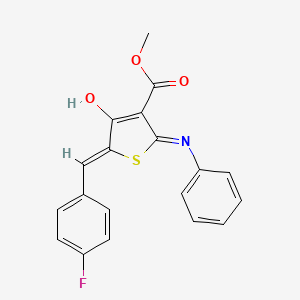
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-methoxybenzamide](/img/structure/B3726454.png)